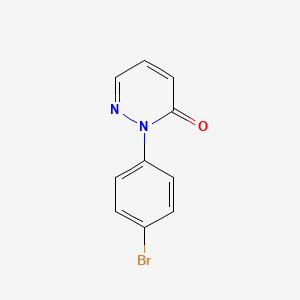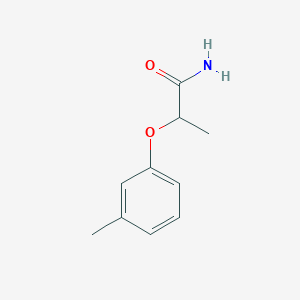
2-(3-Methylphenoxy)propanamide
描述
2-(3-Methylphenoxy)propanamide, commonly known as MPPA, is an organic compound that is used in a variety of applications. It is a colorless, odorless, and non-volatile compound that is soluble in water and has a melting point of approximately 103°C. MPPA has a wide range of uses in the scientific and industrial fields, such as in the synthesis of pharmaceuticals, in the production of polymers and resins, and in the synthesis of various organic compounds.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Methylphenoxy)propanamide involves the reaction of 3-methylphenol with propionyl chloride to form 3-methylphenylpropanoyl chloride, which is then reacted with ammonia to form the final product.
Starting Materials
3-methylphenol, propionyl chloride, ammonia
Reaction
Step 1: 3-methylphenol is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-methylphenylpropanoyl chloride., Step 2: The resulting 3-methylphenylpropanoyl chloride is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 2-(3-Methylphenoxy)propanamide., Step 3: The product is then purified by recrystallization or column chromatography.
科学研究应用
MPPA has a wide range of applications in scientific research. It is commonly used in the synthesis of various organic compounds and pharmaceuticals, such as antibiotics and anti-inflammatory drugs. It is also used in the production of polymers and resins, and in the synthesis of other organic compounds. Additionally, MPPA is used in the study of biochemical and physiological processes, such as the study of enzyme kinetics and the study of cell signaling pathways.
作用机制
The mechanism of action of MPPA is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to affect the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes.
生化和生理效应
MPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. Additionally, MPPA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
实验室实验的优点和局限性
MPPA has several advantages for use in laboratory experiments. It is a colorless, odorless, and non-volatile compound that is soluble in water, making it easy to work with in the laboratory. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying biochemical and physiological processes.
However, there are some limitations to using MPPA in laboratory experiments. It is a relatively unstable compound, and it can react with other compounds and break down over time. Additionally, it can be toxic in high concentrations, so it should be handled with care.
未来方向
The future of MPPA research is wide open. There is still much to be learned about its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and industrial fields. Additionally, further research could be done to determine the optimal conditions for synthesizing MPPA, as well as to develop methods for synthesizing it in a more efficient and cost-effective manner. Finally, further research could be done to explore the potential applications of MPPA in other fields, such as in the production of polymers and resins.
属性
IUPAC Name |
2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJDCMWYOQNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305792 | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)propanamide | |
CAS RN |
26583-50-6 | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






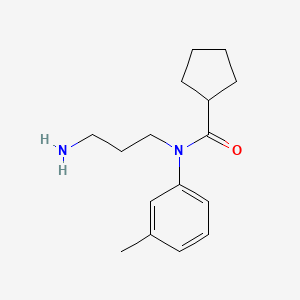

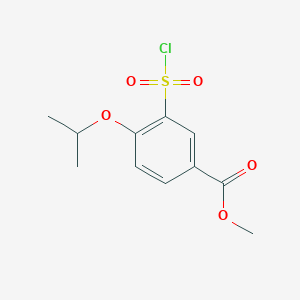
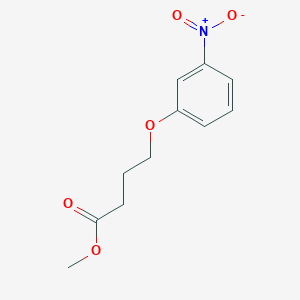
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)
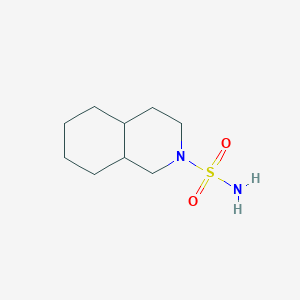

![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)
